molecular formula C8H13NO4 B3074847 Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate CAS No. 102389-88-8

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate

Cat. No.: B3074847
CAS No.: 102389-88-8
M. Wt: 187.19 g/mol
InChI Key: DEONENFBMPLKOR-PHDIDXHHSA-N
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Description

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate is an organic compound with a pyrrolidine ring structure. This compound is characterized by its two ester functional groups attached to the 3rd and 4th carbon atoms of the pyrrolidine ring. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate typically involves the reaction of pyrrolidine derivatives with dimethyl oxalate under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by the addition of dimethyl oxalate to form the desired ester product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The pathways involved may include modulation of signal transduction processes and alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (3R,4R)-pyrrolidine-3,4-dicarboxylate: A stereoisomer with different spatial arrangement of substituents.

    Dimethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate: Another stereoisomer with distinct stereochemistry.

    Dimethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate: A stereoisomer with an alternative configuration.

Uniqueness

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate is unique due to its specific (3S,4S) configuration, which imparts distinct chemical and biological properties compared to its stereoisomers. This configuration can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEONENFBMPLKOR-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate
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Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate
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Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate
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Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate
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Reactant of Route 6
Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate

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